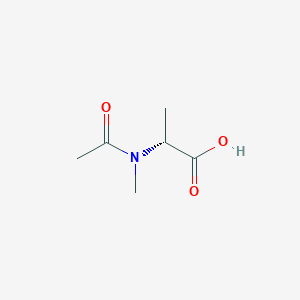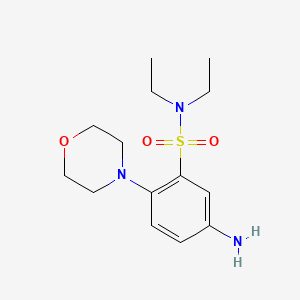
3-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid is a chemical compound with the molecular formula C9H14ClN3O2. This compound is known for its unique structure, which includes a chloro-substituted pyrazole ring and an isopropylamino group attached to a propanoic acid backbone. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chloro substituent.
Attachment of the Isopropylamino Group: The isopropylamino group is introduced via a nucleophilic substitution reaction, where isopropylamine reacts with an appropriate intermediate.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid: Similar structure with a bromo substituent instead of chloro.
3-(4-Methyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid: Similar structure with a methyl substituent instead of chloro.
3-(4-Fluoro-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid: Similar structure with a fluoro substituent instead of chloro.
Uniqueness
The uniqueness of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid lies in its specific chloro substituent, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, as it can provide insights into the effects of different substituents on chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14ClN3O2 |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
3-(4-chloropyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-6(2)12-8(9(14)15)5-13-4-7(10)3-11-13/h3-4,6,8,12H,5H2,1-2H3,(H,14,15) |
Clé InChI |
FPOKISIHNRKAIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CN1C=C(C=N1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)

![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)


![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)


![3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea](/img/structure/B15300751.png)

![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
